molecular formula C17H25N B15025754 4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B15025754
M. Wt: 243.4 g/mol
InChI Key: CPVRYKZRRIGGAN-UHFFFAOYSA-N
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Description

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a complex organic compound with the molecular formula C₁₇H₂₅N. This compound features a spiro structure, which means it has two rings that are connected through a single atom. The presence of multiple methyl groups and a quinoline moiety makes it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a cyclohexanone derivative with a quinoline derivative under acidic or basic conditions to form the spiro compound .

Industrial Production Methods

The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce more saturated spiro compounds .

Scientific Research Applications

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is unique due to its specific spiro structure and the presence of multiple methyl groups. This combination of features makes it particularly interesting for studies in various fields of chemistry and biology .

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

4,5,8-trimethylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]

InChI

InChI=1S/C17H25N/c1-12-7-8-13(2)16-15(12)14(3)11-17(18-16)9-5-4-6-10-17/h7-8,14,18H,4-6,9-11H2,1-3H3

InChI Key

CPVRYKZRRIGGAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)NC3=C(C=CC(=C13)C)C

Origin of Product

United States

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